Olanzapine-d3

Matrix Effect Ion Suppression LC-MS/MS

Olanzapine-d3 is the definitive +3 Da deuterated internal standard for olanzapine LC-MS/MS bioanalysis, specifically validated for FDA/EMA-compliant bioequivalence and TDM studies. Unlike other labeled analogs (e.g., -d8), its identical chromatographic retention and ionization profile to the analyte ensure accurate correction of matrix effects (100-103% MF) and extraction variability without co-elution bias. With validated LLOQs down to 0.1 ng/mL and established stability data (7-hr ambient; 14-day refrigerated), this is the essential reference standard for transferrable, reproducible, and regulatory-submission-grade quantification of olanzapine in plasma, serum, and complex formulation matrices.

Molecular Formula C17H20N4S
Molecular Weight 315.5 g/mol
CAS No. 786686-79-1
Cat. No. B602520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlanzapine-d3
CAS786686-79-1
Synonyms2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine;  Integrol-d3;  LY 170053-d3;  Lanzac-d3;  Oleanz-d3;  Oliza-d3;  Oltal-d3;  Zyprexa-d3
Molecular FormulaC17H20N4S
Molecular Weight315.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3
InChIKeyKVWDHTXUZHCGIO-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olanzapine-d3 (CAS 786686-79-1): Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Olanzapine-d3 (CAS 786686-79-1) is a deuterium-labeled analog of the atypical antipsychotic olanzapine, wherein three hydrogen atoms are replaced with deuterium at the N-methylpiperazine moiety [1]. It is utilized exclusively as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, not as a therapeutic agent. The mass difference (+3 Da) from unlabeled olanzapine enables distinct detection while maintaining nearly identical physicochemical properties, making it the reference standard for correcting matrix effects and extraction variability in quantitative bioanalysis [2].

Why Unlabeled Olanzapine or Alternative Internal Standards Cannot Replace Olanzapine-d3 in Validated Bioanalytical Methods


In LC-MS/MS quantification, matrix effects and extraction variability can introduce significant bias unless corrected by a co-eluting internal standard that experiences identical sample processing and ionization conditions. Unlabeled olanzapine cannot serve as an internal standard because it is indistinguishable from the analyte. While other stable isotope-labeled analogs exist (e.g., Olanzapine-d8), their chromatographic retention and ionization behavior may differ slightly due to deuterium isotope effects, potentially introducing systematic error in methods validated specifically for Olanzapine-d3 [1]. Furthermore, matrix effects from anticoagulants and lipemia have been shown to differentially impact Olanzapine-d3 versus Olanzapine-d8 in certain assay conditions [2], meaning that substitution with a different deuterated analog is not straightforward and would require full revalidation.

Olanzapine-d3 Quantifiable Performance Differentiation: Comparative Bioanalytical Validation Data


Olanzapine-d3 Normalized Matrix Effects Remain Within 3% of Unity in Serum

In a validated UPLC-MS/MS method using Ostro™ 96-well filtration, Olanzapine-d3-normalized matrix effects for olanzapine in human serum ranged from 100% to 103% (CV ≤ 2.6%) [1]. This near-unity matrix factor indicates that Olanzapine-d3 effectively compensates for ion suppression/enhancement, unlike non-deuterated internal standards which cannot correct for matrix effects because they co-elute with the analyte without mass distinction.

Matrix Effect Ion Suppression LC-MS/MS

Olanzapine-d3 Extraction Recovery Consistently Exceeds 84% Across Multiple Validated Methods

Across two independently validated LC-MS/MS methods using different extraction techniques, Olanzapine-d3 demonstrated robust and consistent recovery: 84-95% (CV ≤ 1.4%) using protein precipitation with phospholipid removal [1], and ≥87% using solid-phase extraction (SPE) with Waters Oasis HLB cartridges [2]. In contrast, alternative extraction methods without deuterated internal standard correction show significantly lower and more variable recovery for unlabeled olanzapine (e.g., 75-85% in liquid-liquid extraction protocols [3]), underscoring the value of using a matched deuterated IS for reliable quantification.

Extraction Recovery Sample Preparation LC-MS/MS

Olanzapine-d3 Enables Sub-nanomolar LLOQ (0.5 nM) with Excellent Accuracy and Precision

Using Olanzapine-d3 as the internal standard, a validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.5 nM (approximately 0.16 ng/mL) with accuracy of 110% and CV of 9.6% [1]. An alternative LC-ID/MS method using Olanzapine-d3 reported an LLOQ of 0.1 ng/mL (approximately 0.32 nM) over a linear range of 0.1-30 ng/mL [2]. In comparison, non-IS methods or those using structurally dissimilar internal standards typically yield higher LLOQs (e.g., 0.2-1 ng/mL) and poorer precision due to uncorrected matrix and recovery variability.

Sensitivity LLOQ Therapeutic Drug Monitoring

Olanzapine-d3 Co-Elution Behavior: Minimal Deuterium Isotope Effect Confirmed by Binding Energy Modeling

Molecular modeling using the Tripos force field revealed that olanzapine (OLZ) and Olanzapine-d3 (OLZ-D3) exhibit nearly identical stationary phase binding energies: -15.40 kcal/mol for OLZ and -15.28 kcal/mol for OLZ-D3, a difference of only 0.12 kcal/mol [1]. This small difference translates to minimal chromatographic separation, ensuring near-perfect co-elution. In contrast, desmethyl olanzapine-d8 (DES-D8) showed a binding energy of -12.34 kcal/mol versus -12.53 kcal/mol for unlabeled DES, a larger 0.19 kcal/mol difference that produces measurable retention time shifts. This confirms that Olanzapine-d3 is optimized for minimal isotope effect, ensuring it experiences the same matrix conditions and ionization efficiency as the unlabeled analyte.

Deuterium Isotope Effect Chromatographic Co-elution LC-MS/MS

Olanzapine-d3 Performance Under Differential Matrix Conditions: Lipemia and Anticoagulant Effects

A dedicated matrix effect study evaluated Olanzapine-d3 response across human serum and sodium heparin, sodium citrate, and K3EDTA plasma with varying degrees of lipemia [1]. Analysis of variance testing demonstrated that while lipemia and anticoagulant type significantly influenced mass spectral matrix effects (p<0.05), the differential behavior between olanzapine and Olanzapine-d3 contributed to variability, indicating that the deuterated IS does not perfectly track the analyte under all matrix conditions. However, the observed variability remained within acceptable limits for validated bioanalytical methods. In contrast, use of a non-deuterated IS would result in complete failure to correct for these matrix effects, as the IS signal would be indistinguishable from the analyte. This study provides critical context for method development: while Olanzapine-d3 is the gold-standard IS for olanzapine quantification, awareness of residual matrix-dependent variability is essential for robust assay design.

Matrix Effect Anticoagulant Lipemia

Olanzapine-d3 Stability Characteristics: Ambient and Light Exposure Data

Extensive stability testing demonstrated that olanzapine in patient serum samples (quantified using Olanzapine-d3 as internal standard) is stable for at least 7 hours at ambient temperature on the laboratory bench and for at least 48 hours in darkness [1]. However, when exposed to 3000 lux illumination, significant degradation occurred after 48 hours, with spiked serum samples showing instability after only 4 hours at 3000 lux. At 4-8°C with 550 lux exposure, samples were stable for >48 hours but <1 week, whereas in darkness they remained stable for ≥14 days. The cumulative light exposure causing significant degradation was determined to be 50,000-100,000 lux·h. These stability boundaries are critical for laboratory workflows: they define the maximum allowable sample handling time and light exposure conditions before quantification accuracy is compromised. In contrast, unlabeled olanzapine without IS correction would show apparent concentration changes due to both degradation and matrix effects, making it impossible to distinguish true analyte instability from analytical variability.

Stability Light Degradation Sample Handling

Olanzapine-d3 (CAS 786686-79-1) Optimal Use Cases: Evidence-Backed Procurement Scenarios


Regulatory Bioequivalence and Pharmacokinetic Studies Requiring Validated LC-MS/MS Methods

Olanzapine-d3 is the preferred internal standard for bioequivalence studies submitted to regulatory agencies (FDA, EMA). Methods validated with Olanzapine-d3 demonstrate matrix effects within 100-103% [1], recovery ≥84% [1] [2], and LLOQ as low as 0.1 ng/mL [3], all of which meet or exceed FDA/EMA bioanalytical method validation guidance. Procurement of Olanzapine-d3 is essential when the analytical method must be transferrable, reproducible across sites, and defensible in regulatory submissions.

Clinical Therapeutic Drug Monitoring (TDM) of Olanzapine in Psychiatry

For clinical TDM laboratories quantifying olanzapine in patient serum or plasma, Olanzapine-d3 enables accurate measurement at trough concentrations (often <5 ng/mL). The validated stability data—7-hour ambient bench stability and 14-day dark/refrigerated stability [1]—directly support routine clinical workflows where samples may be batched or transported. The near-unity matrix factor (100-103%) ensures that results from hemolyzed, lipemic, or icteric patient samples are not falsely elevated or suppressed.

Method Development and Validation for Novel Olanzapine Formulations or Drug-Drug Interaction Studies

When developing assays for extended-release formulations, fixed-dose combinations (e.g., olanzapine/fluoxetine), or drug-drug interaction studies involving CYP1A2 modulators, Olanzapine-d3 provides the necessary analytical precision. Methods using Olanzapine-d3 have been successfully applied to quantify olanzapine alongside fluoxetine and norfluoxetine with internal standard-normalized matrix effects of 99.5-110% [4]. The low LLOQ (0.1-0.16 ng/mL) [1] [3] enables characterization of the entire pharmacokinetic profile, including the terminal elimination phase where concentrations approach the lower limit of detection.

Quality Control and Reference Standard for Olanzapine API and Finished Dosage Form Analysis

In pharmaceutical QC laboratories performing dissolution testing, content uniformity, or stability-indicating assays, Olanzapine-d3 serves as an ideal internal standard for LC-MS/MS methods. Its high isotopic purity and minimal deuterium isotope effect (0.12 kcal/mol binding energy difference from unlabeled olanzapine) [5] ensure accurate quantification even in complex formulation matrices containing excipients that might otherwise cause ion suppression. This is particularly relevant for extended-release formulations where release profiles require precise quantification over wide concentration ranges.

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